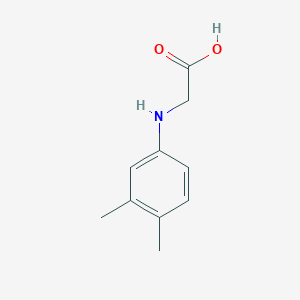

N-(3,4-dimethyl-phenyl)-glycine

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(3,4-dimethylanilino)acetic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-3-4-9(5-8(7)2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |

InChI Key |

QQYONWZDZSRKMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(=O)O)C |

sequence |

G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

Solubility :

- Methyl-substituted derivatives (e.g., N-(3,4-dimethylphenyl)-glycine) exhibit reduced water solubility compared to methoxy analogs (e.g., N-(3,4-dimethoxyphenyl)-glycine), as methoxy groups enhance polarity .

- Sulfonylated derivatives (e.g., N-(phenylsulfonyl)glycine) show even lower solubility due to hydrophobic sulfonyl groups .

- Synthetic Accessibility: Sulfonylation and acylation of glycine derivatives are well-documented, as seen in the synthesis of N-(imidomethyl)glycine esters via HNO₂ or acylating agents . Methyl and methoxy substituents are typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Q & A

Q. Comparative Data :

Mechanistic studies using Hammett plots or DFT calculations can quantify these effects .

What challenges arise in crystallographic refinement of this compound derivatives?

Category : Advanced

Answer :

Challenges include:

- Disorder in Aromatic Rings : Methyl groups may cause rotational disorder, complicating electron density maps.

- Hydrogen Bonding Networks : Glycine’s NH and CO groups form intricate H-bonding patterns, requiring high-resolution data (<1.0 Å).

Q. Solutions :

- Use SHELXL for anisotropic refinement and TWIN commands for handling twinned crystals .

- Employ synchrotron radiation to improve data resolution.

Example refinement metrics:

How do sulfonyl or acyl modifications alter the pharmacological profile of this compound analogs?

Category : Advanced

Answer :

Structural modifications at the glycine nitrogen influence:

- Bioavailability : Sulfonyl groups (e.g., methylsulfonyl) increase hydrophobicity, enhancing membrane permeability.

- Target Selectivity : Acylated derivatives may interact with serine hydrolases, while sulfonamides target tyrosine kinases.

Q. Case Study :

Q. Methodological Tip :

- Screen derivatives using SPR (surface plasmon resonance) to quantify binding kinetics to target proteins .

What in vitro assays are suitable for evaluating enzyme inhibition by this compound derivatives?

Category : Advanced

Answer :

- Luciferase Reporter Assays : For β-catenin/TCF interaction inhibition (e.g., HEK293T cells transfected with TOPFlash reporter) .

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assay kits (Promega) to measure IC₅₀ values.

- Controls : Include vehicle (DMSO < 0.1%) and positive controls (e.g., ICG-001 for β-catenin).

Q. Data Interpretation :

- Normalize results to untreated cells and validate with siRNA knockdowns.

- Address false positives via counter-screens (e.g., cytotoxicity assays using MTT) .

How can computational methods predict binding modes of this compound derivatives?

Category : Advanced

Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock into protein active sites (e.g., β-catenin PDB: 1JDH).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Q. Validation :

- Compare predicted binding poses with crystallographic data (if available).

- Use leave-one-out cross-validation for QSAR robustness .

How should contradictory reactivity data (e.g., acylation vs. alkylation) be resolved?

Category : Advanced

Answer :

Contradictions may arise from solvent polarity or temperature effects:

- Acylation Dominates in polar aprotic solvents (DMF, THF) at 0–25°C.

- Alkylation Prevails in nonpolar solvents (toluene) under reflux.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.